5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid
Description
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
5-acetyl-2-[(3-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C17H16O5/c1-11(18)13-6-7-16(15(9-13)17(19)20)22-10-12-4-3-5-14(8-12)21-2/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
NDJPDWCIPBDAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Etherification: The methoxybenzyl ether group can be introduced by reacting the intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is 5-carboxy-2-((3-methoxybenzyl)oxy)benzoic acid.
Reduction: The major product is 5-(1-hydroxyethyl)-2-((3-methoxybenzyl)oxy)benzoic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in cancer treatment.
Case Study: CDK Inhibition
A study identified compounds similar to this compound as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The selective inhibition of CDKs can lead to reduced proliferation of cancer cells. The compound was part of a broader screening that revealed its potential in targeting CDK-dependent cancers, showcasing its relevance in oncology research .
Table 1: Summary of Pharmacological Activities
| Activity | Target | Reference |
|---|---|---|
| CDK Inhibition | Cancer Cells | |
| Anti-inflammatory | Various Models | |
| Antioxidant Properties | Cellular Models |
Cosmetic Applications
The compound's properties also lend themselves to cosmetic formulations. Its chemical structure suggests potential benefits in skin care products, particularly due to its anti-inflammatory and antioxidant properties.
Case Study: Cosmetic Formulation
Research indicates that compounds with similar structures are often included in formulations aimed at reducing skin inflammation and oxidative stress. The incorporation of this compound into cosmetic products could enhance their effectiveness by providing protective benefits against environmental stressors .
Table 2: Cosmetic Formulation Insights
| Ingredient | Function | Benefits |
|---|---|---|
| This compound | Active Ingredient | Anti-inflammatory, Antioxidant |
| Hyaluronic Acid | Moisturizer | Hydration |
| Vitamin C | Antioxidant | Brightening, Anti-aging |
Future Research Directions
Further research is essential to fully understand the therapeutic potential of this compound. Areas for exploration include:
- Mechanism of Action : Detailed studies on how this compound interacts at the molecular level with biological targets.
- Formulation Studies : Investigating the stability and efficacy of this compound in various formulations.
- Clinical Trials : Conducting trials to assess safety and efficacy in human subjects for both medicinal and cosmetic applications.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The methoxybenzyl ether group can influence the compound’s binding affinity to receptors and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Comparisons
Substituent Effects on Reactivity and Bioactivity Acetyl vs. Halogen Substituents: The acetyl group in the target compound (electron-withdrawing) contrasts with bromine in 5-bromo-2-[(3-bromobenzyl)oxy]benzoic acid (electron-withdrawing but bulky). Brominated derivatives are often used as synthetic intermediates due to their reactivity in cross-coupling reactions , whereas acetyl groups may enhance metabolic stability or serve as ketone precursors . Methoxybenzyloxy vs.
Synthetic Methodologies
- The synthesis of 5-acetyl derivatives, such as compound 3n, involves nucleophilic displacement of triflate intermediates (e.g., methyl 5-acetyl-2-triflyloxybenzoate reacting with amines) . Similar strategies could apply to the target compound by substituting amines with 3-methoxybenzyl alcohol.
- Azo-benzoic acid derivatives (e.g., 2-hydroxy-4-substituted-3-benzothiazolylazo-benzoic acids) are synthesized via diazotization and coupling, highlighting alternative routes for introducing heterocyclic substituents .
For example:
- Compound 3n inhibits aldo-keto reductase 1C3, a target in hormone-dependent cancers .
- Azo derivatives in are used as dyes and ligands due to their chromophoric properties .
- Galloyl-substituted benzoic acids (e.g., trigallic acid) show antiviral activity, suggesting that substituent polarity and hydrogen-bonding capacity are critical for bioactivity .
Physicochemical Properties
- The methoxy group in the target compound increases lipophilicity (logP) compared to hydroxylated analogs like 2,4-dihydroxy-6-[(4-hydroxybenzoyl)oxy]benzoic acid, which may exhibit higher solubility in aqueous media .
- The acetyl group could lower the pKa of the carboxylic acid compared to electron-donating substituents, influencing ionization and membrane permeability .
Research Findings and Implications
- Synthetic Challenges : Introducing the 3-methoxybenzyloxy group requires careful optimization to avoid side reactions, as benzyl ethers are sensitive to acidic conditions. Protecting group strategies (e.g., tert-butoxycarbonyl in ) might be necessary .
- Structure-Activity Relationships (SAR): Comparative studies suggest that electron-withdrawing groups at position 5 (e.g., acetyl, bromo) enhance stability, while polar substituents at position 2 (e.g., hydroxyl, amino) improve target binding .
- Potential Applications: The target compound’s structure aligns with antimicrobial and enzyme-inhibiting scaffolds reported in and . Further studies could explore its activity against bacterial pathogens or cancer-associated enzymes .
Biological Activity
5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features an acetyl group and a methoxybenzyl ether, contributing to its pharmacological properties. Understanding its structure is crucial for elucidating its mechanism of action.
Analgesic Activity
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant analgesic properties. The analgesic activity is primarily attributed to their interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in pain and inflammation pathways.
Case Study: In Vivo Analgesic Effects
In a controlled study using animal models, compounds similar to this compound demonstrated substantial reductions in pain response:
| Compound | Dosage (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 20 | 74 |
| Compound B | 50 | 75 |
These results suggest that the compound may possess superior analgesic properties compared to traditional NSAIDs like acetaminophen .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. Inflammation models utilizing carrageenan-induced paw edema showed that the compound significantly reduced edema formation, indicating its potential use in treating inflammatory conditions.
Table: Anti-inflammatory Efficacy
| Treatment | Edema Reduction (%) | Significance Level |
|---|---|---|
| Control | 0 | - |
| Acetaminophen | 30 | p < 0.05 |
| This compound | 60 | p < 0.01 |
The findings highlight the compound's ability to modulate inflammatory responses effectively .
The biological activity of this compound is primarily mediated through its inhibition of COX enzymes. Molecular docking studies have shown that the compound binds effectively to the active site of COX-2, leading to decreased prostaglandin synthesis, which is responsible for pain and inflammation .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of the compound with COX-2 receptors:
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| This compound | -9.5 |
| Reference NSAID | -8.7 |
These results suggest a stronger interaction with COX-2 compared to traditional NSAIDs, indicating potential for enhanced therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
